

A Comparative Guide to Infigratinib and Pemigatinib in FGFR2-Driven Malignancies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

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This guide provides a detailed comparison of infigratinib and pemigatinib, two tyrosine kinase inhibitors (TKIs) targeting fibroblast growth factor receptor (FGFR) alterations, for researchers, scientists, and drug development professionals. The focus is on their application in malignancies driven by FGFR2 fusions or rearrangements, particularly cholangiocarcinoma.

Mechanism of Action and Pharmacokinetics

Both infigratinib and pemigatinib are potent and selective inhibitors of the FGFR family of receptor tyrosine kinases.^{[1][2]} In various cancers, including approximately 10-16% of intrahepatic cholangiocarcinomas, genetic alterations such as gene fusions involving FGFR2 lead to the constitutive activation of the receptor.^{[3][4]} This aberrant signaling drives tumor cell proliferation and survival through downstream pathways like the RAS-MAPK and PI3K-AKT pathways.^{[5][6]}

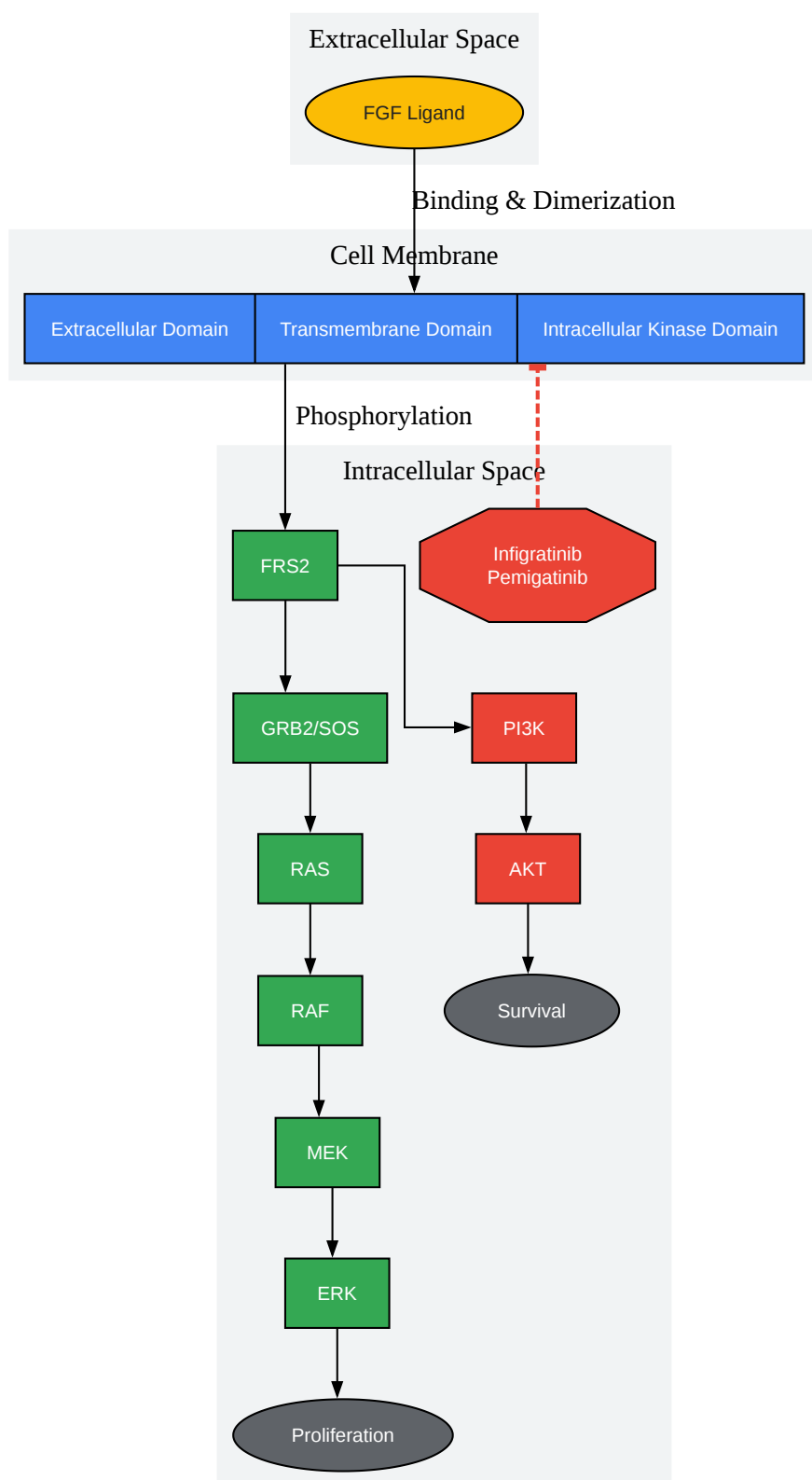
Infigratinib and pemigatinib function by binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the receptor's kinase activity and inhibits downstream signaling.^{[3][5]} This targeted inhibition effectively curtails the oncogenic signals driving tumor growth.^{[1][2]}

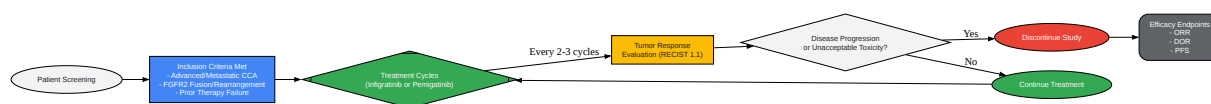
Table 1: Mechanism of Action and Pharmacokinetic Properties

Feature	Infigratinib	Pemigatinib
Target(s)	Selective inhibitor of FGFR1, FGFR2, and FGFR3.[7]	Selective inhibitor of FGFR1, FGFR2, and FGFR3.[2][5]
Binding	Reversible, ATP-competitive inhibitor.[1][8]	Reversible, ATP-competitive inhibitor.[9]
Administration	Oral, 125 mg once daily for 21 days, followed by 7 days off. [10][11]	Oral, 13.5 mg once daily for 14 days, followed by 7 days off. [12][13]
Metabolism	Primarily metabolized by CYP3A4.[10]	Primarily metabolized by CYP3A4.

FGFR2 Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical FGFR2 signaling pathway and the point of intervention for inhibitors like infigratinib and pemigatinib.





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